3-Hydroxy Darifenacin

描述

3-hydroxy Darifenacin is a metabolite of darifenacin, a selective muscarinic M3 receptor antagonist used primarily for the treatment of overactive bladder disorder . The compound is known for its high affinity for muscarinic receptors, particularly the M3 subtype, which plays a crucial role in bladder muscle contractions .

准备方法

3-羟基达非那新的合成涉及多个步骤,从达非那新开始。 一种常见的方法包括使用还原剂,如硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4),将达非那新还原为其羟基衍生物 . 工业生产方法通常涉及使用纳米悬浮液等先进技术来提高化合物的生物利用度和溶解度 .

化学反应分析

3-羟基达非那新经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物,具体取决于所使用的试剂和条件。

这些反应中常用的试剂包括氧化剂,如高锰酸钾 (KMnO4),和还原剂,如 NaBH4 . 这些反应形成的主要产物通常是达非那新的羟基化衍生物 .

科学研究应用

Pharmacokinetics

The pharmacokinetic profile of 3-Hydroxy Darifenacin is characterized by:

- Bioavailability : The mean oral bioavailability is estimated at approximately 15% to 19% for darifenacin, with its metabolite showing similar properties.

- Half-life : The terminal elimination half-life varies depending on the formulation; immediate-release forms exhibit 3–4 hours, while prolonged-release formulations extend this to 14–16 hours.

- Protein Binding : Approximately 98% bound to plasma proteins, primarily alpha-1-acid-glycoprotein.

Scientific Research Applications

This compound has several notable applications in scientific research:

| Application Area | Description |

|---|---|

| Chemistry | Used as a reference compound in studies focusing on muscarinic receptor antagonists. |

| Biology | Investigated for its effects on muscarinic receptors across various biological systems. |

| Medicine | Utilized in pharmacokinetic studies to elucidate the metabolism and bioavailability of darifenacin. |

| Industry | Employed in developing new formulations and drug delivery systems aimed at enhancing the efficacy of darifenacin. |

Case Studies and Clinical Trials

Several clinical studies have highlighted the effectiveness and safety profile of darifenacin, which indirectly supports the relevance of its metabolite:

-

Phase III Studies :

- A pooled analysis involving over 1,000 patients demonstrated significant reductions in incontinence episodes with darifenacin treatment (7.5 mg and 15 mg) compared to placebo (P < 0.01) over 12 weeks .

- The study reported high tolerability with common adverse effects being dry mouth and constipation but minimal discontinuation rates.

- Long-term Efficacy :

作用机制

相似化合物的比较

生物活性

3-Hydroxy Darifenacin, a metabolite of the selective M3 muscarinic receptor antagonist darifenacin, has garnered attention for its biological activity and therapeutic potential, particularly in treating overactive bladder (OAB). This article delves into the biological mechanisms, efficacy, and safety profile of this compound based on diverse research findings.

This compound is primarily characterized by its selective antagonism of the M3 muscarinic acetylcholine receptor, which plays a crucial role in mediating bladder contractions. This selectivity is significant as it minimizes side effects associated with other muscarinic receptors. The compound exhibits a higher affinity for the M3 receptor compared to M1 and M2 receptors, making it effective in reducing urinary urgency and frequency associated with OAB .

Key Mechanism Details:

- Affinity: this compound shows a pKi of 8.9 for the M3 receptor, indicating strong binding capability .

- Inhibition of Bladder Contractions: In vitro studies have demonstrated that it can significantly reduce bladder contractions induced by acetylcholine, thus alleviating symptoms of OAB .

Efficacy in Clinical Studies

Clinical trials have evaluated the efficacy of darifenacin, including its metabolite this compound, in managing OAB symptoms. A pooled analysis from three phase III studies involving over 1,000 patients indicated that treatment with darifenacin resulted in significant reductions in the number of incontinence episodes and improvements in bladder capacity .

Clinical Findings:

- Reduction in Incontinence Episodes: Patients receiving darifenacin (7.5 mg) experienced a median reduction of 68.4% in weekly incontinence episodes compared to placebo .

- Improvement Metrics: Significant decreases were also noted in urgency frequency and severity, with both doses (7.5 mg and 15 mg) showing efficacy over placebo .

Safety Profile

The safety profile of darifenacin has been extensively studied. Common adverse effects include dry mouth and constipation, which were reported more frequently than in placebo groups but were generally mild to moderate in severity . Notably, serious adverse reactions such as urinary retention were also documented but occurred at low rates.

Adverse Reaction Summary:

| Adverse Reaction | Darifenacin 7.5 mg (%) | Darifenacin 15 mg (%) | Placebo (%) |

|---|---|---|---|

| Dry Mouth | 20.2 | 35.3 | 8.2 |

| Constipation | 14.8 | 21.3 | 6.2 |

| Urinary Tract Infection | 4.7 | 4.5 | 2.6 |

Case Studies and Research Insights

Several case studies have highlighted the practical application of darifenacin in clinical settings:

- Case Study on Efficacy Across Severity Levels: A retrospective analysis indicated that patients with varying baseline symptom severity responded positively to darifenacin treatment, with significant symptom improvement observed within two weeks for those on higher doses .

- Behavioral Modification Impact: Research comparing darifenacin alone versus darifenacin combined with behavioral modifications showed that while both approaches improved quality of life measures, the combination did not yield significantly better outcomes than medication alone .

属性

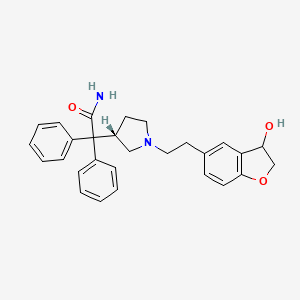

IUPAC Name |

2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEQBFMESJKUBQ-XQZUBTRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206048-82-0 | |

| Record name | UK-148993 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206048820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UK-148993 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS9J5ENH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。